molecular formula C6H5NO2S B076183 6-Mercaptopicolinic acid CAS No. 14716-87-1

6-Mercaptopicolinic acid

Cat. No.: B076183
CAS No.: 14716-87-1
M. Wt: 155.18 g/mol
InChI Key: XAZPTGPAFUAPBU-UHFFFAOYSA-N
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Description

6-Mercaptopicolinic acid (6-MPA) is an important chemical compound with a wide range of applications in the scientific field. It is a sulfur-containing derivative of picolinic acid, and is a naturally occurring compound found in plants and animals. 6-MPA has been studied extensively over the past few decades due to its unique properties and potential applications in laboratory experiments.

Scientific Research Applications

  • Inhibition of Gluconeogenesis : 6-Mercaptopicolinic acid, particularly as 3-mercaptopicolinic acid, has been identified as a potent inhibitor of gluconeogenesis. It inhibits this process in the liver and other tissues, impacting the metabolism of substrates like lactate, pyruvate, and alanine. This inhibition is particularly effective at low concentrations and provides an excellent tool for studying metabolic regulation involving gluconeogenesis and anaplerotic mechanisms (Goodman, 1975).

  • Antidiabetic Potential : Research has shown that 3-mercaptopicolinic acid and its analogues have potential as antidiabetic agents, though their efficacy varies. For example, 3-mercaptopicolinic acid has been found to be a potent hypoglycemic agent in fasted rats (Blank et al., 1977).

  • Inhibition of Phosphoenolpyruvate Carboxykinase : Studies have used 3-mercaptopicolinic acid to explore the control of gluconeogenesis by phosphoenolpyruvate carboxykinase in various systems, such as in germinating marrow cotyledons. The compound effectively inhibits this enzyme, thus controlling gluconeogenesis (Trevanion et al., 1995).

  • Effect on Tumor Energy Metabolism : One study found that 3-mercaptopicolinic acid, when used in conjunction with other compounds like rhodamine 6G, can influence tumor growth by affecting energy metabolism pathways in tumor cells (Fearon et al., 1987).

  • Metabolic Effects in Liver : 3-Mercaptopicolinic acid is known to affect various metabolic processes in the liver. For example, it inhibits glucose-6-phosphate phosphohydrolase activity, which impacts glucose metabolism and glycogenesis in the liver (Bode et al., 1993).

  • Applications in Parasitology : The compound has also been used in parasitology research, particularly in studying the energy metabolism of liver flukes. It inhibits phosphoenolpyruvate carboxykinase in these parasites, affecting their energy metabolism (Kane & Bryant, 1984).

Mechanism of Action

Target of Action

6-Mercaptopicolinic acid is a known inhibitor of the enzyme Phosphoenolpyruvate Carboxykinase (PEPCK) . PEPCK is a key enzyme in the process of gluconeogenesis, which is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates .

Mode of Action

The compound interacts with its target, PEPCK, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to alterations in the metabolic processes it is involved in, such as gluconeogenesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is gluconeogenesis . By inhibiting PEPCK, the compound disrupts the conversion of oxaloacetate to phosphoenolpyruvate, a critical step in this pathway . This can lead to downstream effects on glucose metabolism and potentially influence other related metabolic pathways.

Pharmacokinetics

Given its role as a pepck inhibitor, it is likely that these properties would significantly impact its bioavailability and overall effectiveness .

Result of Action

The inhibition of PEPCK by this compound can lead to significant molecular and cellular effects. Most notably, it can disrupt the process of gluconeogenesis, potentially leading to alterations in glucose levels within the body . This could have significant implications for cellular energy metabolism.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as a PEPCK inhibitor may be affected by the presence of other metabolites or compounds that can interact with the same enzyme . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of the compound .

Safety and Hazards

The safety data sheet for 6-Mercaptopicolinic acid suggests that any clothing contaminated by the product should be immediately removed .

Future Directions

The mechanisms of anoxic CO2 assimilation are an important target to reinforce wax ester fermentation in Euglena . The addition of 3-mercaptopicolinic acid, a PEPCK inhibitor, significantly affected the incorporation of 13C into citrate and malate as the biosynthetic intermediates of the odd-numbered fatty acids, suggesting the involvement of PEPCK reaction to drive wax ester fermentation .

Properties

IUPAC Name

6-sulfanylidene-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-6(9)4-2-1-3-5(10)7-4/h1-3H,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZPTGPAFUAPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163599
Record name 6-Mercaptopicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14716-87-1
Record name 6-Mercaptopicolinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014716871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Mercaptopicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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